5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 5-bromo-2-morpholin-4-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)11-8-10(15)9-16-12(11)17-4-6-19-7-5-17/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDYJGLFEIRPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the role of nicotinic acid derivatives in cellular processes. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application but generally involves binding to the active site of the target, leading to modulation of its activity. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Key Structural Features :
- Bromine (C5) : Facilitates late-stage diversification.
- Morpholine (C2) : Improves pharmacokinetic properties.
- tert-Butyl Ester : Enhances metabolic stability compared to smaller esters.
Structural and Functional Analogues
(a) Methyl-5-bromo-2-morpholinonicotinate (SC-35443, CAS: 1017783-03-7)
- Structural Difference : Methyl ester instead of tert-butyl ester.
- Molecular Weight : 231 g/mol (vs. 81 g/mol for SC-35444, though this discrepancy may indicate a typo in evidence; tert-butyl esters typically have higher molecular weights than methyl esters).
- Reactivity : Methyl esters hydrolyze faster under basic conditions due to lower steric hindrance, making them less stable in prolonged storage or biological systems .
(b) 5-Bromo-2-trifluoromethyl-nicotinic acid ethyl ester (CAS: 1196153-48-6)
- Structural Difference : Trifluoromethyl (CF₃) replaces morpholine.
- Molecular Formula: C₉H₇BrF₃NO₂; Molar Mass: 298.06 g/mol.
- Physical Properties : Density: 1.596 g/cm³; Boiling Point: 284°C; pKa: -3.75 (indicating stronger acidity than morpholine-containing analogs) .
(c) [(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester (CAS: 914219-09-3)
- Structural Difference : Carbamic acid tert-butyl ester with a bromo-fluorophenyl group.
- Application : Demonstrates the versatility of tert-butyl esters in protecting amine groups during synthesis, highlighting their stability in multi-step reactions .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester | 101906-05-2 | C₁₄H₁₉BrN₂O₃ | 343.22 (estimated) | tert-butyl ester, morpholine | High stability, drug discovery intermediate |
| Methyl-5-bromo-2-morpholinonicotinate | 1017783-03-7 | C₁₂H₁₃BrN₂O₃ | 313.15 (estimated) | Methyl ester, morpholine | Faster hydrolysis, lower steric hindrance |
| 5-Bromo-2-trifluoromethyl-nicotinic acid ethyl ester | 1196153-48-6 | C₉H₇BrF₃NO₂ | 298.06 | CF₃, ethyl ester | Electron-withdrawing, acidic (pKa -3.75) |
Biological Activity
5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester is a chemical compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of bromine and morpholine functional groups, which contribute to its pharmacological properties.
The biological activity of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester is primarily linked to its interaction with various neurotransmitter receptors. It has been studied for its potential as a modulator of serotonin (5-HT) and dopamine (D) receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia and depression. The compound's structure allows it to exhibit dual modulation capabilities, influencing both serotonergic and dopaminergic systems, which may enhance its therapeutic efficacy in managing complex neuropsychiatric conditions .
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound. For instance, molecular docking studies suggest that 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester exhibits significant binding affinity to serotonin transporters (SERT) and monoamine oxidase-A (MAO-A), indicating its potential role in treating major depressive disorder (MDD) .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| SERT Affinity | High nanomolar range | |
| MAO-A Inhibition | Potential antidepressant effects | |
| Dopamine Modulation | Influences dopaminergic pathways |
Case Studies
In a recent exploratory study, compounds similar to 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester were synthesized and tested for their biological activity against MDD. The findings indicated that several derivatives showed promising results in terms of receptor affinity and selectivity, supporting the hypothesis that such compounds could serve as multi-target leads for psychiatric treatment .
Toxicology and Safety Profile
While the biological activities are promising, understanding the safety profile is crucial. Preliminary toxicity assessments indicate that the compound exhibits a favorable safety margin; however, comprehensive toxicological studies are necessary to fully elucidate any potential adverse effects associated with long-term use or high dosages.
Preparation Methods
Halogenation and Fluorination Techniques
Selective Halogenation: The bromination at the 5-position of pyridine derivatives is often achieved using electrophilic brominating agents under controlled conditions to avoid poly-substitution. Literature shows that pyridine N-oxides or hydroxypyridines can be selectively halogenated at positions adjacent to nitrogen, though competing substitutions may occur.
C–H Fluorination and Subsequent Substitution: A modern approach involves late-stage C–H fluorination at the 2-position using silver(II) fluoride (AgF2), followed by nucleophilic aromatic substitution (SNAr) to replace the fluorine with morpholine. This method offers mild reaction conditions and high selectivity, minimizing side reactions and tolerating various functional groups.
Nucleophilic Aromatic Substitution (S_NAr) with Morpholine
The S_NAr reaction of 2-fluoropyridines with morpholine is conducted under mild conditions using bases such as potassium tert-butoxide or sodium hydride in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
The reaction typically proceeds at moderate temperatures (50–120 °C) over several hours (1–18 h), achieving near quantitative conversion to the 2-morpholinyl substituted product.
Esterification to tert-Butyl Ester
The carboxylic acid group of the nicotinic acid derivative is protected as a tert-butyl ester, commonly via reaction with tert-butanol under acidic conditions or by using tert-butyl chloroformate in the presence of a base.
This step is crucial to improve compound stability and facilitate purification.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Halogenation (Bromination) | Electrophilic brominating agent (e.g., NBS) | Suitable solvent (e.g., acetonitrile) | Room temp to reflux | 1–4 | High | Selective bromination at 5-position of pyridine ring |
| 2. C–H Fluorination | AgF_2 (silver(II) fluoride) | MeCN | 25–50 | 1–3 | 79–99 | Fluorination at 2-position adjacent to nitrogen; moisture sensitive reagent |
| 3. Nucleophilic Aromatic Substitution (S_NAr) | Morpholine, base (KO^tBu or NaH) | THF, DMF, or DMSO | 50–120 | 1–18 | ~100 | Mild conditions tolerated; high selectivity for 2-position substitution |
| 4. Esterification | tert-Butanol/acid catalyst or tert-butyl chloroformate/base | Various | Room temp to reflux | 1–6 | High | Protects carboxylic acid as tert-butyl ester |
Research Findings and Notes
Mild Reaction Conditions: The use of 2-fluoropyridines as intermediates allows substitution reactions to proceed under milder conditions compared to chloropyridines or bromopyridines, reducing side reactions and increasing functional group tolerance.
Functional Group Compatibility: The S_NAr reactions tolerate a wide range of functional groups including ethers, esters, amides, carbamates (tert-butyl carbamates), nitriles, and halides without degradation.
Selectivity: High selectivity is observed for substitution at the 2-position fluorine over other halogens (Cl, Br), which is critical for the regioselective introduction of morpholine.
Handling of AgF_2: Although silver(II) fluoride is moisture sensitive, studies show that the fluorination step can be performed with minimal special precautions, such as quick weighing in air and sealing under nitrogen, without significant loss in yield.
Sequential Tandem Reactions: The combination of C–H fluorination followed by nucleophilic substitution in one-pot or sequential processes enhances overall synthetic efficiency and yield.
Summary Table of Key Reaction Parameters
| Reaction Step | Key Reagents | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Comments |
|---|---|---|---|---|---|---|---|
| Bromination at 5-position | N-Bromosuccinimide (NBS) or similar | — | Acetonitrile or EtOAc | RT–Reflux | 1–4 | High | Selective monobromination |
| C–H Fluorination at 2-position | AgF_2 | — | MeCN | 25–50 | 1–3 | 79–99 | Moisture sensitive, mild conditions |
| S_NAr substitution with morpholine | Morpholine | KO^tBu or NaH | THF, DMF, DMSO | 50–120 | 1–18 | ~100 | High selectivity, broad functional group tolerance |
| Esterification to tert-butyl ester | tert-Butanol or tert-butyl chloroformate | Acid catalyst or base | Various | RT–Reflux | 1–6 | High | Protects carboxylic acid group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
